molecular formula C11H11ClN4OS B5780037 N-(4-chlorophenyl)-N'-(5-ethyl-1,3,4-thiadiazol-2-yl)urea

N-(4-chlorophenyl)-N'-(5-ethyl-1,3,4-thiadiazol-2-yl)urea

Cat. No. B5780037
M. Wt: 282.75 g/mol
InChI Key: WZAGORKCQNEQAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)-N'-(5-ethyl-1,3,4-thiadiazol-2-yl)urea, also known as TDZ or thidiazuron, is a synthetic plant growth regulator that has been widely used in agricultural research. TDZ has been shown to stimulate plant cell division and differentiation, and has been used to regenerate plants from tissue cultures. In addition, TDZ has been found to have potential applications in cancer research and other scientific fields.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-N'-(5-ethyl-1,3,4-thiadiazol-2-yl)urea is not fully understood, but it is thought to act by inhibiting cytokinin oxidase, an enzyme that degrades cytokinins, which are plant hormones that promote cell division and differentiation. By inhibiting cytokinin oxidase, N-(4-chlorophenyl)-N'-(5-ethyl-1,3,4-thiadiazol-2-yl)urea increases the concentration of cytokinins in plant tissues, leading to increased cell division and differentiation.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-N'-(5-ethyl-1,3,4-thiadiazol-2-yl)urea has been shown to have a number of biochemical and physiological effects in plants. It has been shown to induce changes in gene expression, leading to the activation of genes involved in cell division and differentiation. In addition, N-(4-chlorophenyl)-N'-(5-ethyl-1,3,4-thiadiazol-2-yl)urea has been shown to affect the metabolism of plant hormones, including auxins and gibberellins, which are also involved in cell division and differentiation.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-chlorophenyl)-N'-(5-ethyl-1,3,4-thiadiazol-2-yl)urea in lab experiments is its ability to induce plant regeneration from tissue cultures, which can be used to produce large numbers of genetically identical plants for research purposes. In addition, N-(4-chlorophenyl)-N'-(5-ethyl-1,3,4-thiadiazol-2-yl)urea has been shown to be effective in inducing somatic embryogenesis, which can be used to produce haploid and doubled haploid plants for genetic research.
One limitation of using N-(4-chlorophenyl)-N'-(5-ethyl-1,3,4-thiadiazol-2-yl)urea in lab experiments is its potential toxicity to plant cells at high concentrations. In addition, N-(4-chlorophenyl)-N'-(5-ethyl-1,3,4-thiadiazol-2-yl)urea can be expensive to produce, which may limit its use in some research applications.

Future Directions

There are a number of potential future directions for research on N-(4-chlorophenyl)-N'-(5-ethyl-1,3,4-thiadiazol-2-yl)urea. One area of interest is the mechanism of action of N-(4-chlorophenyl)-N'-(5-ethyl-1,3,4-thiadiazol-2-yl)urea, which is not fully understood. Further research is needed to elucidate the molecular pathways involved in N-(4-chlorophenyl)-N'-(5-ethyl-1,3,4-thiadiazol-2-yl)urea-induced cell division and differentiation.
Another area of interest is the potential use of N-(4-chlorophenyl)-N'-(5-ethyl-1,3,4-thiadiazol-2-yl)urea in cancer research. N-(4-chlorophenyl)-N'-(5-ethyl-1,3,4-thiadiazol-2-yl)urea has been shown to inhibit the growth of cancer cells in vitro, and may have potential as a chemotherapeutic agent. Further research is needed to explore the potential applications of N-(4-chlorophenyl)-N'-(5-ethyl-1,3,4-thiadiazol-2-yl)urea in cancer treatment.
Finally, there is potential for the use of N-(4-chlorophenyl)-N'-(5-ethyl-1,3,4-thiadiazol-2-yl)urea in the production of genetically modified crops. N-(4-chlorophenyl)-N'-(5-ethyl-1,3,4-thiadiazol-2-yl)urea can be used to induce somatic embryogenesis, which can be used to produce haploid and doubled haploid plants for genetic research. This could potentially lead to the development of new crop varieties with improved traits, such as disease resistance or increased yield.

Synthesis Methods

N-(4-chlorophenyl)-N'-(5-ethyl-1,3,4-thiadiazol-2-yl)urea can be synthesized using a variety of methods. One common method involves the reaction of 4-chloroaniline with ethyl isothiocyanate to form 4-chlorophenylisothiocyanate, which is then reacted with hydrazine hydrate to form 4-chlorophenylhydrazine. The resulting compound is then reacted with ethyl 2-bromoacetate to form 4-chlorophenylhydrazine ethyl ester, which is then reacted with thiourea to form N-(4-chlorophenyl)-N'-(5-ethyl-1,3,4-thiadiazol-2-yl)urea.

Scientific Research Applications

N-(4-chlorophenyl)-N'-(5-ethyl-1,3,4-thiadiazol-2-yl)urea has been extensively used in plant tissue culture research for its ability to stimulate cell division and regeneration. It has been shown to be effective in inducing shoot and root formation in a variety of plant species, and has been used to regenerate plants from tissues such as callus, protoplasts, and somatic embryos. In addition, N-(4-chlorophenyl)-N'-(5-ethyl-1,3,4-thiadiazol-2-yl)urea has been used to induce somatic embryogenesis in a number of crop plants, including rice, wheat, and maize.

properties

IUPAC Name

1-(4-chlorophenyl)-3-(5-ethyl-1,3,4-thiadiazol-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN4OS/c1-2-9-15-16-11(18-9)14-10(17)13-8-5-3-7(12)4-6-8/h3-6H,2H2,1H3,(H2,13,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZAGORKCQNEQAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201330458
Record name 1-(4-chlorophenyl)-3-(5-ethyl-1,3,4-thiadiazol-2-yl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201330458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24789505
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-(4-Chlorophenyl)-3-(5-ethyl-1,3,4-thiadiazol-2-yl)urea

CAS RN

53532-44-8
Record name 1-(4-chlorophenyl)-3-(5-ethyl-1,3,4-thiadiazol-2-yl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201330458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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